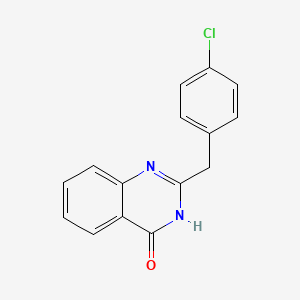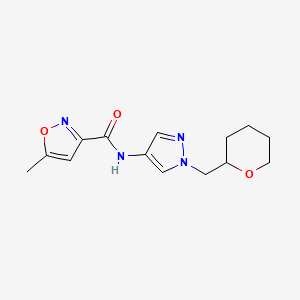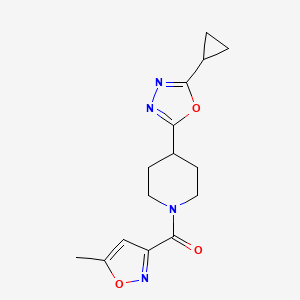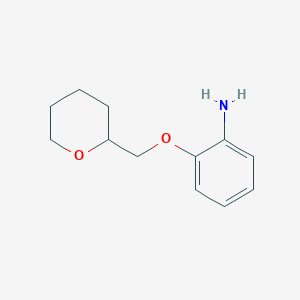
2-(4-chlorobenzyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-chlorobenzyl)-4(3H)-quinazolinone” is a compound that belongs to the class of organic compounds known as quinazolinones . Quinazolinones are compounds containing a quinazolinone moiety, which is a bicyclic heterocycle made up of two benzene rings fused to a ring of nitrogen and an oxygen .
Molecular Structure Analysis
The molecular structure of “2-(4-chlorobenzyl)-4(3H)-quinazolinone” would consist of a quinazolinone core with a 4-chlorobenzyl substituent at the 2-position . The presence of the chlorine atom on the benzyl group could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the carbonyl group . The specific reactions that “2-(4-chlorobenzyl)-4(3H)-quinazolinone” can undergo would depend on the reaction conditions and the presence of other functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-chlorobenzyl)-4(3H)-quinazolinone” would depend on its specific structure. Quinazolinones are generally stable compounds . The presence of the chlorine atom could potentially increase the lipophilicity of the compound .作用機序
Safety and Hazards
将来の方向性
The future directions for research on “2-(4-chlorobenzyl)-4(3H)-quinazolinone” could include further studies on its synthesis, properties, and potential biological activity. Quinazolinones are a class of compounds with diverse biological activities, and there is ongoing interest in developing new quinazolinone-based drugs .
特性
IUPAC Name |
2-[(4-chlorophenyl)methyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-11-7-5-10(6-8-11)9-14-17-13-4-2-1-3-12(13)15(19)18-14/h1-8H,9H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFVMHOEKLREPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorobenzyl)-4(3H)-quinazolinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2619588.png)
![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2619591.png)

![Isoxazol-5-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2619593.png)
![(5E)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2619595.png)
![3-isopropyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2619596.png)

![2,6-difluoro-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2619598.png)
![4-benzoyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2619600.png)

![N-[2-[cyclohexyl(methyl)sulfamoyl]ethyl]-3-methoxybenzamide](/img/structure/B2619602.png)